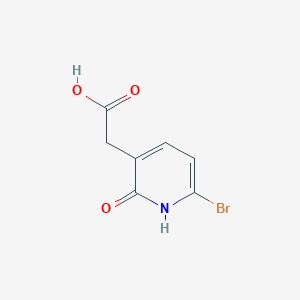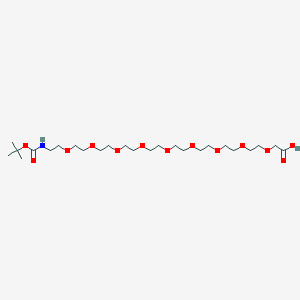
1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a compound with significant interest in various fields of scientific research. It is characterized by a pyrrolidine ring substituted with a benzyl group and a pyridin-2-yl group, along with a carboxylic acid functional group.
Métodos De Preparación
The synthesis of 1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic synthesis. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the Benzyl and Pyridin-2-yl Groups: The benzyl group can be introduced via a nucleophilic substitution reaction, while the pyridin-2-yl group can be added through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents, such as pyrrolidine-2-one or pyrrolidine-2,5-diones.
Pyridinyl Compounds: Compounds containing the pyridin-2-yl group but with different core structures, such as pyridinyl-substituted benzenes or pyridinyl-substituted alkanes.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Propiedades
IUPAC Name |
1-benzyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(21)15-12-19(10-13-6-2-1-3-7-13)11-14(15)16-8-4-5-9-18-16/h1-9,14-15H,10-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBXPKYRUKXCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-{1-[3,5-bis(trifluoromethyl)phenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethylphosphonic acid](/img/structure/B15157174.png)



![3-{[1-({1-[2-({4-Carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl}carbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl}carbamoyl)ethyl]carbamoyl}propanoic acid](/img/structure/B15157190.png)
![5-Acetamido-2-{[5-acetamido-4-hydroxy-6-(4-nitrophenoxy)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]methoxy}-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15157197.png)


![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B15157218.png)
![[3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3H-pyrimidin-1-yl)oxolan-2-yl]methoxyphosphonic acid](/img/structure/B15157228.png)

![3-[(2-Chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B15157236.png)


